thiophen-3-ylmethyl icosa-5,8,11,14-tetraenoate
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Overview
Description
Thiophen-3-ylmethyl icosa-5,8,11,14-tetraenoate is a chemical compound with the molecular formula C25H36O2S. It is a derivative of arachidonic acid, where the carboxyl group is esterified with a thiophen-3-ylmethyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophen-3-ylmethyl icosa-5,8,11,14-tetraenoate typically involves the esterification of arachidonic acid with thiophen-3-ylmethanol. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the ester bond. Common reagents used in this process include sulfuric acid or hydrochloric acid as catalysts, and the reaction is often performed under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to enhance reaction rates and yields. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Thiophen-3-ylmethyl icosa-5,8,11,14-tetraenoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The thiophene ring can participate in electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Thiophen-3-ylmethyl icosa-5,8,11,14-tetraenoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways, particularly those involving the endocannabinoid system.
Medicine: Explored for its anti-inflammatory and analgesic properties, potentially useful in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of thiophen-3-ylmethyl icosa-5,8,11,14-tetraenoate involves its interaction with molecular targets such as enzymes and receptors. It is believed to modulate pathways related to inflammation and pain by influencing the activity of enzymes like cyclooxygenase and lipoxygenase. Additionally, it may interact with cannabinoid receptors, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Arachidonic Acid: The parent compound, involved in various biological processes.
Methyl Arachidonate: Another ester derivative of arachidonic acid, used in similar research applications.
Thiophene Derivatives: Compounds with similar thiophene rings, often studied for their electronic and biological properties.
Uniqueness
Thiophen-3-ylmethyl icosa-5,8,11,14-tetraenoate is unique due to the combination of the thiophene ring and the arachidonic acid backbone. This structure imparts distinct chemical and biological properties, making it a valuable compound for research in multiple fields.
Properties
IUPAC Name |
thiophen-3-ylmethyl icosa-5,8,11,14-tetraenoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25(26)27-22-24-20-21-28-23-24/h6-7,9-10,12-13,15-16,20-21,23H,2-5,8,11,14,17-19,22H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOPBWSZRYHDZAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCC1=CSC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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